molecular formula C14H25O4- B3048889 (Dodecyloxy)(oxo)acetate CAS No. 185043-26-9

(Dodecyloxy)(oxo)acetate

Cat. No.: B3048889
CAS No.: 185043-26-9
M. Wt: 257.35 g/mol
InChI Key: WQTUTNVIOPLRQC-UHFFFAOYSA-M
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Description

(Dodecyloxy)(oxo)acetate is an organic compound with the molecular formula C14H26O4 It is characterized by the presence of a dodecyloxy group (a 12-carbon alkyl chain attached to an oxygen atom) and an oxoacetate group (a carbonyl group attached to an acetate)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dodecyloxy)(oxo)acetate typically involves the esterification of dodecanol with oxoacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(Dodecyloxy)(oxo)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dodecyloxyacetic acid.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dodecyloxyethanol.

    Substitution: The acetate group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Dodecyloxyacetic acid

    Reduction: Dodecyloxyethanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemistry

In chemistry, (Dodecyloxy)(oxo)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a surfactant or emulsifying agent. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it useful in various biochemical applications.

Medicine

In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form micelles can be utilized to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Industry

Industrially, this compound is used in the formulation of detergents, cosmetics, and personal care products. Its surfactant properties help in the stabilization of emulsions and the enhancement of product performance.

Mechanism of Action

The mechanism of action of (Dodecyloxy)(oxo)acetate is primarily based on its amphiphilic nature. The dodecyloxy group interacts with hydrophobic molecules, while the oxoacetate group interacts with hydrophilic molecules. This dual interaction allows the compound to act as a surfactant, reducing surface tension and stabilizing emulsions. In biological systems, it can interact with cell membranes, potentially altering membrane permeability and facilitating the delivery of encapsulated drugs.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl acetate: Similar in structure but lacks the oxo group, making it less reactive.

    Dodecyloxyethanol: Formed by the reduction of (Dodecyloxy)(oxo)acetate, it has a hydroxyl group instead of an oxo group.

    Dodecyloxyacetic acid: Formed by the oxidation of this compound, it has a carboxylic acid group instead of an acetate group.

Uniqueness

This compound is unique due to the presence of both a long alkyl chain and an oxoacetate group. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and industrial processes.

Properties

IUPAC Name

2-dodecoxy-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h2-12H2,1H3,(H,15,16)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTUTNVIOPLRQC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614350
Record name (Dodecyloxy)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185043-26-9
Record name (Dodecyloxy)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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